molecular formula C18H15N5O3 B2779702 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 2034373-43-6

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide

Cat. No.: B2779702
CAS No.: 2034373-43-6
M. Wt: 349.35
InChI Key: WTUSPMNGSQKKBY-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is an intricate organic compound exhibiting potential applications in medicinal chemistry due to its unique structural framework and reactivity profile. The compound's structure combines elements of pyrimidine, indole, and carboxamide, lending it a multifaceted profile suited to various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization steps that introduce the indole and carboxamide moieties. Reactions might include condensation, nucleophilic substitution, and amide bond formation under controlled conditions like pH, temperature, and solvent choices.

Industrial Production Methods

For industrial production, scalable methods are developed that ensure high yield and purity. These methods often leverage continuous flow chemistry or large-scale batch reactors. Key parameters like reagent concentrations, reaction time, and purification techniques are optimized to achieve cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to modifications on the pyrimidine or indole rings.

  • Reduction: Reducing agents such as lithium aluminum hydride might reduce carbonyl groups, altering the compound's structure and reactivity.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at reactive positions on the pyrimidine and indole rings, facilitated by reagents like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate, mild heat

  • Reduction: Lithium aluminum hydride, sodium borohydride, room temperature or slight heating

  • Substitution: Alkyl halides, amines, acidic or basic conditions depending on the substitution type

Major Products

These reactions yield various derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation might produce more reactive intermediates for further functionalization, while substitution could introduce new functional groups enhancing bioactivity.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a versatile intermediate for the synthesis of complex molecules

Biology

In biological contexts, this compound might exhibit bioactivity against certain enzymes or receptors, making it a candidate for drug discovery projects. Research might focus on its interactions with specific biomolecules, looking at its potential as a therapeutic agent.

Medicine

Medically, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide could be investigated for its efficacy in treating diseases. Its unique structure allows for the exploration of various mechanisms of action, targeting diseases with unmet medical needs.

Industry

In industrial applications, the compound's chemical versatility makes it useful in material science for developing new polymers or as a precursor in the synthesis of complex organic materials.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, influencing biochemical pathways and altering the function of biological macromolecules. Research into its exact pathways can reveal insights into its therapeutic potential and bioactivity profile.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide stands out due to its unique combination of functional groups that provide a diverse reactivity profile. Similar compounds might include:

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide: Differing in the position of the carboxamide group.

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-acetamide: Featuring an acetamide group instead of a carboxamide.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(12-3-1-5-14-11(12)6-8-19-14)21-9-10-23-17(25)13-4-2-7-20-15(13)22-18(23)26/h1-8,19H,9-10H2,(H,21,24)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUSPMNGSQKKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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